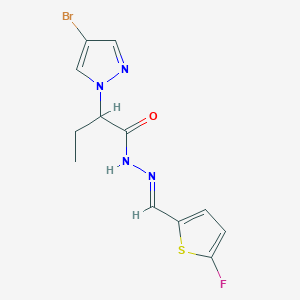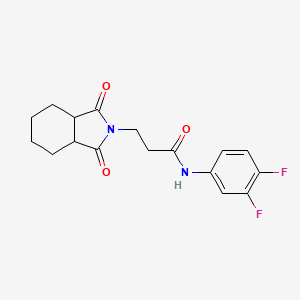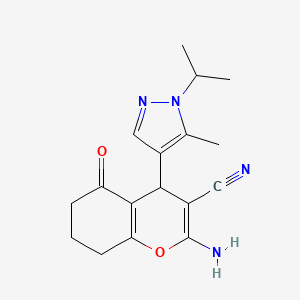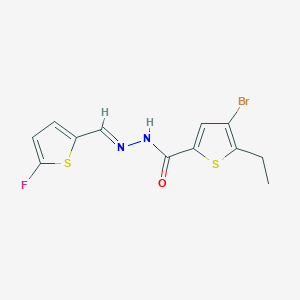
2-(4-Bromo-1H-pyrazol-1-yl)-N'-((5-fluorothiophen-2-yl)methylene)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a butanohydrazide moiety linked to a fluorinated thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Synthesis of the Butanohydrazide Moiety: This involves the reaction of butanoic acid with hydrazine hydrate to form butanohydrazide.
Condensation Reaction: The final step involves the condensation of the brominated pyrazole with the butanohydrazide and 5-fluoro-2-thiophenecarboxaldehyde under reflux conditions in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the hydrazide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on similar compounds have shown potential in inhibiting certain enzymes or interacting with specific biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with biological macromolecules in a specific manner, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyrazole rings.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine and fluorine atoms could enhance its binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-CHLORO-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE
- 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-METHYL-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE
Uniqueness
Compared to similar compounds, 2-(4-BROMO-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BUTANOHYDRAZIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to better pharmacokinetic properties.
Properties
Molecular Formula |
C12H12BrFN4OS |
|---|---|
Molecular Weight |
359.22 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]butanamide |
InChI |
InChI=1S/C12H12BrFN4OS/c1-2-10(18-7-8(13)5-16-18)12(19)17-15-6-9-3-4-11(14)20-9/h3-7,10H,2H2,1H3,(H,17,19)/b15-6+ |
InChI Key |
HWLHXCCLWFHCEG-GIDUJCDVSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=C(S1)F)N2C=C(C=N2)Br |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=C(S1)F)N2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10920958.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10920966.png)
![Methyl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10920972.png)
![N,1-diethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920979.png)
![1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10920981.png)

![N-(5-chloropyridin-2-yl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10920984.png)

![(2E)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-N-phenylhydrazinecarboxamide](/img/structure/B10921001.png)

![6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921016.png)

![2-[2-(3,4-diethoxyphenyl)ethyl]-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B10921023.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921028.png)
